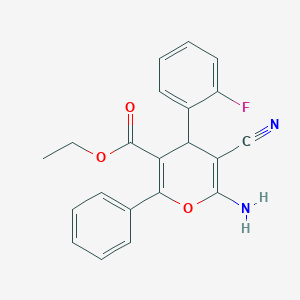![molecular formula C17H16N4O6 B11554144 N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B11554144.png)
N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzamide is an organic compound characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to a benzamide moiety substituted with two nitro groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the nitration of benzamide to introduce nitro groups at the 3 and 5 positions.
Coupling Reaction: The nitrated benzamide is then coupled with 4-(morpholin-4-yl)aniline under appropriate conditions to form the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of efficient and cost-effective reagents and catalysts to maximize yield and purity.
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo further oxidation under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents can be introduced at positions ortho or para to the existing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of dinitrobenzamide derivatives with additional oxygen-containing functional groups.
Reduction: Formation of N-[4-(morpholin-4-yl)phenyl]-3,5-diaminobenzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Materials Science: The compound’s structural properties make it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: Potential use as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
N-[4-(モルホリン-4-イル)フェニル]-3,5-ジニトロベンゾアミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。ニトロ基とモルホリン環は、これらの標的の活性部位への結合に重要な役割を果たし、それらの活性の阻害または調節につながります。正確な経路と分子間相互作用は、特定の用途と標的に依存します。
類似化合物:
- N-[4-(モルホリン-4-イル)フェニル]ピリミジン-2-アミン
- N-(4-モルホリン-4-イル-フェニル)-2-ニトロベンゼンスルホンアミド
- 3-({4-[(1E)-3-モルホリン-4-イル-3-オキソプロプ-1-エン-1-イル]-2,3-ビス(トリフルオロメチル)フェニル}スルファニル)アニリン
比較: N-[4-(モルホリン-4-イル)フェニル]-3,5-ジニトロベンゾアミドは、ニトロ基とモルホリン環の両方が存在するため、ユニークです。これらは、特定の電子特性と立体特性を付与します。これらの特徴は、酵素阻害や材料合成など、特定の用途において特に効果的なものとして、この化合物を類似化合物と区別します。
類似化合物との比較
- N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine
- N-(4-morpholin-4-yl-phenyl)-2-nitrobenzenesulfonamide
- 3-({4-[(1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis(trifluoromethyl)phenyl}sulfanyl)aniline
Comparison: N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzamide is unique due to the presence of both nitro groups and the morpholine ring, which confer specific electronic and steric properties. These features distinguish it from similar compounds, making it particularly effective in certain applications, such as enzyme inhibition and material synthesis.
特性
分子式 |
C17H16N4O6 |
|---|---|
分子量 |
372.3 g/mol |
IUPAC名 |
N-(4-morpholin-4-ylphenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C17H16N4O6/c22-17(12-9-15(20(23)24)11-16(10-12)21(25)26)18-13-1-3-14(4-2-13)19-5-7-27-8-6-19/h1-4,9-11H,5-8H2,(H,18,22) |
InChIキー |
SBRWRQPJFWTVLM-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



acetyl}hydrazinylidene)butanamide](/img/structure/B11554081.png)
![2-hydroxy-N'-[(Z)-(3-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11554083.png)
![6-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-bromo-3,4-dimethylphenol](/img/structure/B11554088.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-2-oxo-2-(piperidin-1-yl)acetohydrazide](/img/structure/B11554096.png)

![2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N,N-dimethylacetamide](/img/structure/B11554107.png)

![N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(5-nitro-2-piperidinophenyl)methylidene]amine](/img/structure/B11554117.png)
![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11554125.png)
![Ethyl 4-[(3E)-3-({[(3-chloro-2-methylphenyl)carbamoyl]formamido}imino)butanamido]benzoate](/img/structure/B11554127.png)
![2-(4-bromophenoxy)-N'-[(E)-(2,3-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11554137.png)
![4-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(3-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11554145.png)
![2-[(E)-[(4-Bromophenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol](/img/structure/B11554147.png)
